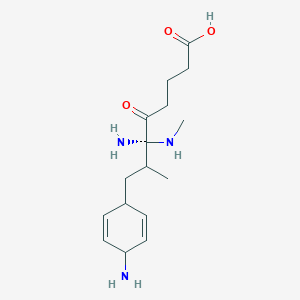
N-methyl-valyl-amiclenomycin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-methyl-valyl-amiclenomycin is a natural product found in Streptomyces with data available.
Wissenschaftliche Forschungsanwendungen
Antibiotic Properties and Mechanism of Action
- Amiclenomycin is known for its inhibitory effect on mycobacteria growth, with this action being reversible by biotin and desthiobiotin. It was first identified as a product of Streptomyces lavendulae subsp. amiclenomycini OKAMI and its chemical structure was determined to be L-2-amino-4-(4'-amino-2', 5'-cyclohexadienyl)-butyric acid (Okami et al., 1974).
- Amiclenomycin peptides, exhibiting antimicrobial activity, were found to inhibit DAPA-aminotransferase by the amiclenomycin-warhead. These peptides show potential as novel antimetabolites of biotin (Poetsch et al., 1985).
- The antibiotic blocks biotin biosynthesis by inhibiting the pyridoxal-phosphate-dependent enzyme diaminopelargonic acid synthase. The mechanism involves a covalent bond formation between amiclenomycin and the cofactor pyridoxal-phosphate (Sandmark et al., 2002).
Synthesis and Chemical Studies
- The first synthesis of amiclenomycin was reported, highlighting its role as an inhibitor of biotin biosynthesis. This synthesis involved the construction of properly substituted cyclohexadienyl rings (Mann et al., 2002).
- A study on the mode of action of amiclenomycin found it to be a strong inhibitor of KAPA-DAPA aminotransferase, suggesting a binding to the enzyme at the KAPA-DAPA binding site (Hotta et al., 1975).
Antimutagenic Effects
- A novel antimutagenic factor, BA-2, considered to be N-methyl-valyl-amiclenomycin, was isolated and found to be active against UV-induced mutagenesis in Escherichia coli. This suggests the potential use of amiclenomycin in antimutagenic applications (Yamada et al., 1993).
Eigenschaften
CAS-Nummer |
96717-69-0 |
|---|---|
Molekularformel |
C16H27N3O3 |
Molekulargewicht |
309.4 g/mol |
IUPAC-Name |
(6S)-6-amino-8-(4-aminocyclohexa-2,5-dien-1-yl)-7-methyl-6-(methylamino)-5-oxooctanoic acid |
InChI |
InChI=1S/C16H27N3O3/c1-11(10-12-6-8-13(17)9-7-12)16(18,19-2)14(20)4-3-5-15(21)22/h6-9,11-13,19H,3-5,10,17-18H2,1-2H3,(H,21,22)/t11?,12?,13?,16-/m0/s1 |
InChI-Schlüssel |
IYJXSJJCXYNKBU-NPQGJGQUSA-N |
Isomerische SMILES |
CC(CC1C=CC(C=C1)N)[C@](C(=O)CCCC(=O)O)(N)NC |
SMILES |
CC(CC1C=CC(C=C1)N)C(C(=O)CCCC(=O)O)(N)NC |
Kanonische SMILES |
CC(CC1C=CC(C=C1)N)C(C(=O)CCCC(=O)O)(N)NC |
Synonyme |
BA 2 BA-2 N-methyl-valyl-amiclenomycin |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


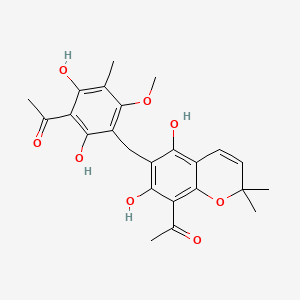
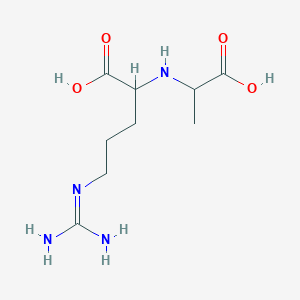
![7-[3-(3-Hydroxyoct-1-enyl)-2-bicyclo[3.1.1]heptanyl]hept-5-enoic acid](/img/structure/B1203162.png)
![Acetic acid n-[2-chloro-5-[6-ethyl-2,4-diamino-pyrimid-5-yl]-phenyl]-[benzyl-triazen-3-yl]ethyl ester](/img/structure/B1203165.png)
![(9R,10S,12S)-2,3,9,10,11,12-Hexahydro-10-hydroxy-9-meth yl-1-oxo-9,12-epoxy-1H-diindolo[1,2,3-fg:3,2,1-kl]pyrrolo[3,4-i][1,6]benzodiazocine-10-carboxylic acid, hexyl ester](/img/structure/B1203166.png)
![1-[6-[(3-Methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl)amino]hexyl]pyrrole-2,5-dione](/img/structure/B1203167.png)
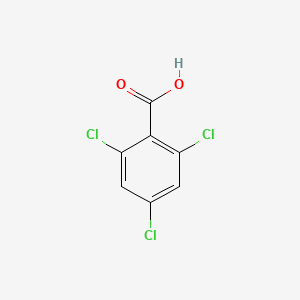

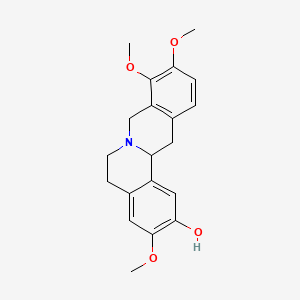

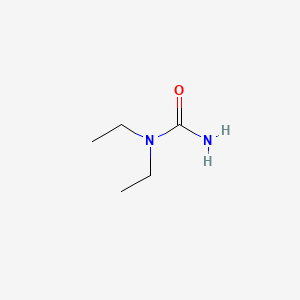


![1,7,7-Trimethylbicyclo[2.2.1]heptane-2,5-dione](/img/structure/B1203181.png)
